![molecular formula C20H18Cl2N2OS B329641 (E)-N-(3-CYANO-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL)-3-(2,4-DICHLOROPHENYL)-2-PROPENAMIDE](/img/structure/B329641.png)
(E)-N-(3-CYANO-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL)-3-(2,4-DICHLOROPHENYL)-2-PROPENAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (E)-N-(3-CYANO-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL)-3-(2,4-DICHLOROPHENYL)-2-PROPENAMIDE is a complex organic molecule that features a unique combination of a cyano group, a hexahydrocycloocta[b]thiophene ring, and a dichlorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(3-CYANO-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL)-3-(2,4-DICHLOROPHENYL)-2-PROPENAMIDE typically involves multiple steps:
-
Formation of the Hexahydrocycloocta[b]thiophene Ring: : This step involves the cyclization of a suitable precursor to form the hexahydrocycloocta[b]thiophene ring. The reaction conditions often include the use of strong acids or bases and elevated temperatures to facilitate the cyclization process.
-
Introduction of the Cyano Group: : The cyano group is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the cycloocta[b]thiophene ring is replaced by a cyano group. Common reagents for this step include sodium cyanide or potassium cyanide, and the reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF).
-
Formation of the Prop-2-enamide Moiety: : The final step involves the coupling of the dichlorophenyl group with the cyano-substituted hexahydrocycloocta[b]thiophene ring to form the prop-2-enamide moiety. This step often requires the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and the implementation of purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene ring. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
-
Reduction: : Reduction reactions can occur at the cyano group, converting it to an amine. Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas in the presence of a palladium catalyst.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group. Reagents such as sodium methoxide or potassium tert-butoxide can be used for this purpose.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones, while reduction of the cyano group can yield primary amines.
科学的研究の応用
Chemistry
In chemistry, (E)-N-(3-CYANO-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL)-3-(2,4-DICHLOROPHENYL)-2-PROPENAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology and Medicine
In biology and medicine, this compound is of interest due to its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development. Research is ongoing to explore its efficacy and safety in various therapeutic applications.
Industry
In industry, the compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure allows for the design of materials with tailored characteristics for use in electronics, sensors, and other applications.
作用機序
The mechanism of action of (E)-N-(3-CYANO-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL)-3-(2,4-DICHLOROPHENYL)-2-PROPENAMIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved are subject to ongoing research and may vary depending on the specific context in which the compound is used.
類似化合物との比較
Similar Compounds
-
(E)-N-(3-CYANO-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL)-3-(2,4-DICHLOROPHENYL)-2-PROPENAMIDE: : This compound is unique due to its specific combination of functional groups and ring structures.
-
This compound: : Similar compounds may include those with variations in the substituents on the thiophene ring or the phenyl group, leading to differences in their chemical and biological properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of a cyano group, a hexahydrocycloocta[b]thiophene ring, and a dichlorophenyl group. This combination imparts unique chemical and biological properties that make it valuable for various applications.
特性
分子式 |
C20H18Cl2N2OS |
|---|---|
分子量 |
405.3 g/mol |
IUPAC名 |
(E)-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-3-(2,4-dichlorophenyl)prop-2-enamide |
InChI |
InChI=1S/C20H18Cl2N2OS/c21-14-9-7-13(17(22)11-14)8-10-19(25)24-20-16(12-23)15-5-3-1-2-4-6-18(15)26-20/h7-11H,1-6H2,(H,24,25)/b10-8+ |
InChIキー |
IECWGWMCVRZTDI-CSKARUKUSA-N |
異性体SMILES |
C1CCCC2=C(CC1)C(=C(S2)NC(=O)/C=C/C3=C(C=C(C=C3)Cl)Cl)C#N |
SMILES |
C1CCCC2=C(CC1)C(=C(S2)NC(=O)C=CC3=C(C=C(C=C3)Cl)Cl)C#N |
正規SMILES |
C1CCCC2=C(CC1)C(=C(S2)NC(=O)C=CC3=C(C=C(C=C3)Cl)Cl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-iodo-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B329558.png)
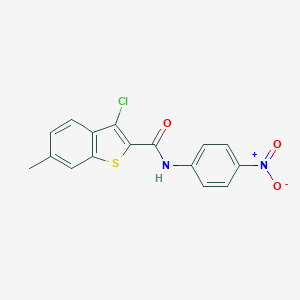
![N-benzyl-2-{4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-iodo-6-methoxyphenoxy}acetamide](/img/structure/B329560.png)
![N-[4-(4-sec-butylphenyl)-1,3-thiazol-2-yl]-3-chloro-4-nitrobenzamide](/img/structure/B329561.png)
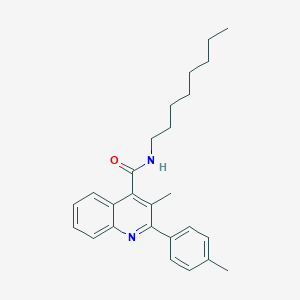
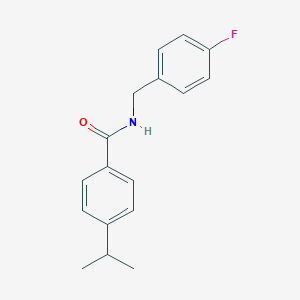
![Butyl 4-({4-[4-(butoxycarbonyl)anilino]-4-oxobutanoyl}amino)benzoate](/img/structure/B329564.png)
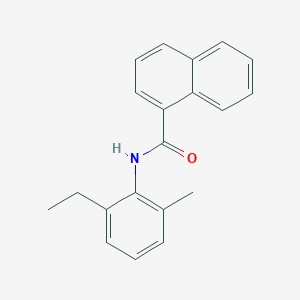
![N-[2-chloro-5-(trifluoromethyl)phenyl]cyclohexanecarboxamide](/img/structure/B329567.png)
![N-[4-[(3,4-dimethylbenzoyl)amino]phenyl]-3,4-dimethylbenzamide](/img/structure/B329569.png)
![N-[4-(acetylsulfamoyl)phenyl]-3,4-dimethylbenzamide](/img/structure/B329572.png)

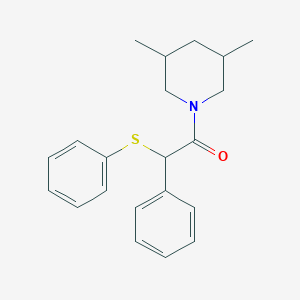
![Methyl 2-[(4-isopropylbenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B329580.png)
